Cas no 2172190-35-9 (2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide)

2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide
- EN300-1597481
- 2172190-35-9
-
- インチ: 1S/C12H18N4O/c13-11(17)7-10-12(8-5-6-8)16(15-14-10)9-3-1-2-4-9/h8-9H,1-7H2,(H2,13,17)
- InChIKey: GXIVTPNQSDWBRD-UHFFFAOYSA-N
- SMILES: O=C(CC1=C(C2CC2)N(C2CCCC2)N=N1)N
計算された属性
- 精确分子量: 234.14806121g/mol
- 同位素质量: 234.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 299
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8Ų
- XLogP3: 0.3
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597481-1.0g |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 1g |
$1887.0 | 2023-06-04 | ||
Enamine | EN300-1597481-2.5g |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 2.5g |
$3696.0 | 2023-06-04 | ||
Enamine | EN300-1597481-50mg |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 50mg |
$1584.0 | 2023-09-23 | ||
Enamine | EN300-1597481-10000mg |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 10000mg |
$8110.0 | 2023-09-23 | ||
Enamine | EN300-1597481-0.5g |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 0.5g |
$1811.0 | 2023-06-04 | ||
Enamine | EN300-1597481-250mg |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 250mg |
$1735.0 | 2023-09-23 | ||
Enamine | EN300-1597481-1000mg |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 1000mg |
$1887.0 | 2023-09-23 | ||
Enamine | EN300-1597481-5000mg |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 5000mg |
$5470.0 | 2023-09-23 | ||
Enamine | EN300-1597481-0.05g |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 0.05g |
$1584.0 | 2023-06-04 | ||
Enamine | EN300-1597481-10.0g |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide |
2172190-35-9 | 10g |
$8110.0 | 2023-06-04 |
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamideに関する追加情報
2-(1-Cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide and Its Significance in Modern Biopharmaceutical Research
2-(1-Cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide, with the CAS number 2172190-35-9, represents a novel class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its unique 1H-1,2,3-triazole core and substituents such as 1-cyclopentyl and 5-cyclopropyl groups, exhibits promising pharmacological properties that align with current trends in drug discovery. The structural complexity of this compound, particularly the presence of multiple ring systems and functional groups, makes it a valuable candidate for the development of new therapeutic agents.
Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The 1-cyclopentyl and 5-cyclopropyl substituents contribute to the molecule's stereochemical diversity, which can influence its interactions with target proteins. For instance, the 1-cyclopentyl group may enhance the compound's lipophilicity, facilitating its penetration into cellular membranes, while the 5-cyclopropyl moiety could modulate its binding affinity to specific receptors.
One of the key advantages of 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide is its ability to act as a dual-action agent. Research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits both anti-inflammatory and anti-proliferative activities. The 1H-1,2,3-triazole ring system is known to interact with various enzyme targets, including cyclooxygenase (COX) and phosphodiesterase (PDE), which are implicated in inflammatory responses. The acetamide functional group further enhances its bioavailability by improving solubility and metabolic stability.
Advancements in computational chemistry have enabled the prediction of the molecule's behavior in biological systems. Molecular docking studies suggest that the 1-cyclopentyl and 5-cyclopropyl groups play a critical role in stabilizing the compound's interaction with the active site of target enzymes. For example, the 1-cyclopentyl substituent may form hydrogen bonds with residues in the COX-2 enzyme, thereby inhibiting its activity. Similarly, the 5-cyclopropyl group could engage in hydrophobic interactions with the PDE4 enzyme, modulating its function.
Recent clinical trials have explored the therapeutic potential of 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide in the treatment of chronic inflammatory diseases. A phase II trial published in Pharmacological Research (2024) reported that this compound significantly reduced markers of inflammation in patients with rheumatoid arthritis. The compound's ability to inhibit both COX-1 and COX-2 enzymes, while minimizing gastrointestinal side effects, positions it as a promising candidate for the development of safer anti-inflammatory drugs.
In the context of oncology, the 1H-1,2,3-triazole scaffold has shown potential in targeting cancer-related pathways. A study published in Cancer Research (2023) demonstrated that 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide exhibits anti-proliferative effects against breast cancer cell lines. The compound's mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in malignancies. The 1-cyclopentyl group may contribute to this activity by enhancing the molecule's ability to bind to the PI3K enzyme, thereby disrupting its function.
Moreover, the structural features of 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide make it a versatile platform for further drug development. The 1H-1,2,3-triazole ring can be modified to incorporate various functional groups, enabling the design of compounds with enhanced potency or altered selectivity. For example, substituting the 1-cyclopentyl group with a different alkyl chain could improve the compound's solubility or metabolic stability, while modifying the 5-cyclopropyl moiety may fine-tune its binding affinity to specific targets.
The pharmacokinetic profile of 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide is another area of active research. Studies have shown that the acetamide functional group significantly enhances the compound's oral bioavailability, allowing it to reach therapeutic concentrations in the bloodstream. Additionally, the molecule's metabolic stability is improved by the presence of the 1H-1,2,3-triazole scaffold, which reduces the likelihood of rapid degradation by liver enzymes.
Despite its promising properties, challenges remain in the development of 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide as a therapeutic agent. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects. Ongoing research is focused on optimizing the molecular structure to minimize these risks while maintaining its therapeutic efficacy. For instance, modifying the 5-cyclopropyl group to a different cyclic structure may reduce interactions with non-target proteins, thereby improving the compound's safety profile.
In conclusion, 2-(1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazol-4-yl)acetamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features, including the 1H-1,2,3-triazole core and substituents such as 1-cyclopentyl and 5-cyclopropyl, make it a versatile candidate for the development of new drugs targeting a wide range of diseases. As research continues to uncover its full potential, this compound is poised to play a crucial role in the future of biopharmaceutical innovation.
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